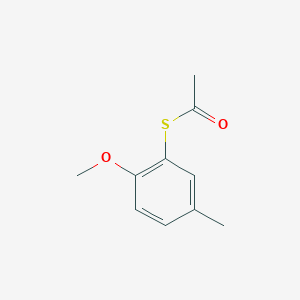

S-2-Methoxy-5-methylphenylthioacetate

Description

S-2-Methoxy-5-methylphenylthioacetate is a thioester derivative characterized by a 2-methoxy-5-methylphenyl group attached to a thioacetate moiety (CH₃C(O)S-). Thioesters like this are often intermediates in organic synthesis due to their reactivity, particularly in nucleophilic acyl substitution reactions. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring may enhance lipophilicity and influence metabolic stability compared to oxygen-based esters .

Properties

IUPAC Name |

S-(2-methoxy-5-methylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-7-4-5-9(12-3)10(6-7)13-8(2)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXJSRQWXGDBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)SC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Methoxy-5-methylphenylthioacetate typically involves the reaction of 2-methoxy-5-methylphenol with thioacetic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with thioacetic acid to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: S-2-Methoxy-5-methylphenylthioacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioacetate group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: S-2-Methoxy-5-methylphenylthioacetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of thioacetate derivatives on biological systems. It can be used in the synthesis of bioactive molecules for pharmaceutical research.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of S-2-Methoxy-5-methylphenylthioacetate involves its interaction with various molecular targets. The thioacetate group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare S-2-Methoxy-5-methylphenylthioacetate with structurally or functionally related compounds, drawing on data from the provided evidence:

Structural and Functional Differences

- Thioester vs. Oxygen Esters : Unlike oxygen-based esters (e.g., methyl 2-hydroxyacetate ), this compound’s thioester group (C=S-O) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions. This property is shared with Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate .

- Aromatic Substitution Patterns : The 2-methoxy-5-methylphenyl group in the target compound differs from fluorinated analogs like Methyl 2-(2-fluoro-5-methoxyphenyl)acetate, where fluorine’s electronegativity may improve metabolic stability in drug candidates .

- Chirality : Unlike the chiral (R)-(-)-2-Methoxy-2-phenylacetic acid , this compound lacks evident stereocenters in its inferred structure, simplifying synthesis but reducing utility in enantioselective applications.

Key Research Findings

- Synthetic Utility : Ethyl 2-(2-methoxy-5-methylphenyl)sulfanyl-2-oxo-acetate’s synthesis (CAS 189501-34-6) highlights methodologies applicable to the target compound, such as thioether formation via nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.